3,3'-Dithiobis(2,5-dimethylfuran)

Description

Contextualization of Furan-Based Organosulfur Compounds in Contemporary Chemical Science

Furan-based organosulfur compounds exist at the intersection of two significant areas of organic chemistry. Furan (B31954) itself is a five-membered aromatic heterocycle containing an oxygen atom. wikipedia.orgnumberanalytics.com The furan ring system is a core component of numerous natural products, pharmaceuticals, and is used as a building block in the synthesis of more complex molecules. numberanalytics.com Its derivatives, such as 2,5-dimethylfuran (B142691), are being explored as potential biofuels derived from renewable biomass. wikipedia.orgnih.gov

Organosulfur chemistry, the study of organic compounds containing sulfur, is vital to life and industry. wikipedia.org Sulfur-containing functional groups are found in essential amino acids like cysteine and methionine, as well as in many antibiotics. wikipedia.org When a sulfur atom is incorporated into a furan ring system, it gives rise to a class of compounds with distinct properties. For instance, thiophene (B33073), the sulfur analog of furan, exhibits a higher degree of aromatic stabilization. wikipedia.orgbritannica.com

Furan-based organosulfur compounds, therefore, merge the reactivity and structural characteristics of the furan moiety with the diverse functionality of organosulfur groups. These compounds are often associated with potent aromas and are significant in food science. chemicalbook.com Beyond flavor chemistry, the introduction of sulfur provides opportunities for creating novel materials and bioactive molecules, leveraging the unique electronic and bonding capabilities of the sulfur atom within a heterocyclic framework.

Table 1: Comparison of Five-Membered Aromatic Heterocycles

| Property | Furan | Thiophene | Pyrrole |

|---|---|---|---|

| Heteroatom | Oxygen (O) | Sulfur (S) | Nitrogen (N) |

| Molecular Formula | C₄H₄O | C₄H₄S | C₄H₅N |

| Aromaticity (Resonance Energy, kcal/mol) | 16 | 29 | 21 |

This table provides a comparative overview of the basic properties and aromatic character of furan and its common heteroaromatic analogs.

Fundamental Significance of Disulfide Linkages in Molecular Architecture and Reactivity

The disulfide linkage (R-S-S-R'), formed by the covalent bonding of two sulfur atoms, is a critical functional group in chemistry and biology. wikipedia.org This bond is typically created through the oxidation of two thiol (-SH) groups. wikipedia.org In molecular architecture, the disulfide bond plays a pivotal role in defining and stabilizing three-dimensional structures.

Its most prominent role is in protein chemistry, where disulfide bridges between cysteine residues are essential for the tertiary and quaternary structures of many proteins, particularly those secreted from cells. wikipedia.orgcreative-proteomics.com These covalent cross-links provide significant stability to the folded protein, effectively locking portions of the polypeptide chain together and protecting the structure from unfolding. wikipedia.orgbiopharmaspec.com The geometry of the disulfide bond is characterized by a C-S-S-C dihedral angle that is typically around ±90°. wikipedia.org

Beyond structural stabilization, disulfide bonds are reactive moieties. They can undergo cleavage through reduction or participate in thiol-disulfide exchange reactions. This reactivity is fundamental to their function in various biological processes, including the regulation of protein activity. creative-proteomics.com In synthetic chemistry, the reversible nature of the disulfide bond allows for its use in dynamic covalent chemistry and the development of self-healing materials and drug delivery systems.

Delineation of 3,3'-Dithiobis(2,5-dimethylfuran) within the Broader Scope of Furan Disulfide Chemistry

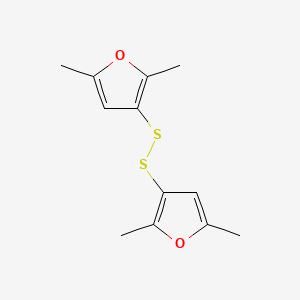

3,3'-Dithiobis(2,5-dimethylfuran) is a symmetrical disulfide molecule. Its structure consists of two 2,5-dimethylfuran rings linked at their respective 3-positions by a disulfide bridge. chemicalbook.comnih.gov It is classified as a heteroarene, combining the aromatic character of the furan rings with the dithio functional group. chemicalbook.comnih.gov

Within the broader category of furan disulfides, this compound is defined by the specific substitution pattern on the furan rings. The presence of methyl groups at the 2- and 5-positions influences the molecule's electronic properties and steric profile. Research on furan disulfides is not extensive, but they are recognized primarily as potent flavor compounds found in cooked meats and other food products, often formed during the Maillard reaction. nih.gov For example, the related compound bis(2-methyl-3-furyl) disulfide is also a known flavoring agent found in meat. nih.gov

The chemistry of 3,3'-Dithiobis(2,5-dimethylfuran) is dictated by its constituent parts: the furan rings are susceptible to electrophilic attack and ring-opening reactions, while the disulfide bond is redox-active and can be cleaved under reducing conditions. This duality of function makes it an interesting target for synthetic and materials chemistry, beyond its current application in food science.

Table 2: Chemical Properties of 3,3'-Dithiobis(2,5-dimethylfuran)

| Property | Value |

|---|---|

| CAS Number | 28588-73-0 nih.gov |

| Molecular Formula | C₁₂H₁₄O₂S₂ nih.gov |

| Molecular Weight | 254.4 g/mol nih.gov |

| IUPAC Name | 3-[(2,5-dimethylfuran-3-yl)disulfanyl]-2,5-dimethylfuran nih.gov |

| Physical Description | Amber liquid; meaty aroma nih.gov |

| Boiling Point | 110-111 °C @ 1.00 mm Hg nih.gov |

| Density | 1.140-1.152 g/cm³ nih.gov |

This table summarizes key identifiers and physical properties of the compound based on available data.

Current State of Research and Identification of Key Knowledge Gaps for 3,3'-Dithiobis(2,5-dimethylfuran)

The current body of scientific literature on 3,3'-Dithiobis(2,5-dimethylfuran) is limited and predominantly focused on its role as a flavor component in foods. chemicalbook.comnih.gov It has been identified as a volatile compound contributing to the meaty aroma of certain processed foods and is used commercially as a flavoring agent. chemicalbook.comnih.govwho.int Some sources also note its potential use as a food preservative and as a pharmaceutical intermediate, though these applications are less documented in primary research. chemicalbook.commade-in-china.com

The primary knowledge gap concerning 3,3'-Dithiobis(2,5-dimethylfuran) is the significant lack of research into its properties and potential applications outside of flavor science. While its fundamental chemical and physical properties are cataloged in various chemical databases, its reactivity, synthetic utility, and potential for creating new materials remain largely unexplored. chemicalbook.comnih.gov

Given the known importance of furan derivatives in biofuels and polymers and the significance of disulfide bonds in dynamic materials and biological systems, there are clear opportunities for future research. numberanalytics.comwikipedia.orgwikipedia.org Key areas that warrant investigation include:

Polymer Chemistry: Investigating whether the compound can act as a monomer for novel sulfur-containing polymers with unique thermal or optical properties. The redox-responsive disulfide bond could be exploited to create smart materials.

Medicinal Chemistry: Exploring its potential as a scaffold for new therapeutic agents. The furan and disulfide motifs are present in various bioactive molecules, but this specific combination has not been thoroughly studied for pharmacological activity.

Coordination Chemistry: Studying its ability to act as a ligand for metal complexes, which could have applications in catalysis or materials science.

Synthetic Methodology: Developing new, efficient synthetic routes to this and related furan disulfides to facilitate further study.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2,5-dimethylfuran-3-yl)disulfanyl]-2,5-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-7-5-11(9(3)13-7)15-16-12-6-8(2)14-10(12)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCALSZHJBMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)SSC2=C(OC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067400 | |

| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; meaty aroma | |

| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 111.00 °C. @ 1.00 mm Hg | |

| Record name | Bis(2,5-dimethyl-3-furanyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; slighty soulble in fat, Miscible at room temperature (in ethanol) | |

| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.140-1.152 | |

| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-73-0 | |

| Record name | 3,3′-Dithiobis[2,5-dimethylfuran] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,5-dimethyl-3-furyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[2,5-dimethylfuran] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,5-DIMETHYL-3-FURYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4J0329QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2,5-dimethyl-3-furanyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Approaches for 3,3 Dithiobis 2,5 Dimethylfuran

Established Synthetic Pathways for 3,3'-Dithiobis(2,5-dimethylfuran) Construction

The traditional synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) hinges on the preparation of a furanthiol precursor followed by an oxidative coupling reaction to form the disulfide bridge. This approach allows for a modular construction where the furan (B31954) ring and the sulfur functionality are introduced sequentially.

Conventional Chemical Synthesis Routes

The primary conventional pathway to 3,3'-Dithiobis(2,5-dimethylfuran) involves the oxidative dimerization of its corresponding thiol precursor, 2,5-dimethyl-3-furanthiol nih.govfemaflavor.org. This thiol is a known flavor compound and is commercially available, often serving as the direct starting material for the synthesis of the disulfide thegoodscentscompany.comchemicalbook.comcalpaclab.com. The synthesis is therefore centered on the controlled oxidation of this thiol.

This oxidation can occur spontaneously under certain conditions or be facilitated by a range of chemical oxidants. Studies on analogous compounds, such as 2-methyl-3-furanthiol, have shown that these molecules can oxidize rapidly to their corresponding disulfides, even during storage in solvents like diethyl ether acs.org. This inherent reactivity underscores the feasibility of this synthetic approach.

Strategic Design of Furan Ring Precursors in 3,3'-Dithiobis(2,5-dimethylfuran) Synthesis

The core structure of the target molecule is the 2,5-dimethylfuran (B142691) ring. A classic and versatile method for synthesizing substituted furans is the Paal-Knorr furan synthesis. This acid-catalyzed reaction involves the cyclization and dehydration of a 1,4-dicarbonyl compound to yield the corresponding furan derivative.

For the synthesis of the 2,5-dimethylfuran precursor, the required starting material would be hexane-2,5-dione. The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that subsequently dehydrates to form the stable aromatic furan ring. A variety of acidic catalysts, including protic acids like sulfuric acid or Lewis acids, can be employed for this transformation.

Approaches to Disulfide Bond Formation in Furan Derivatives

The formation of the disulfide bond is the key step in coupling two 2,5-dimethyl-3-furyl units. This transformation is a common reaction for thiols and can be achieved through various oxidative methods biolmolchem.com. The choice of oxidant and reaction conditions can be tailored to achieve high yields while avoiding over-oxidation to sulfonic acids biolmolchem.com.

Thiol-disulfide exchange is a fundamental process in which a thiol reacts with a disulfide to form a new disulfide nih.gov. However, for the direct synthesis from a thiol, an external oxidant is typically required. Common methods applicable to furan derivatives include:

Aerobic Oxidation: In some cases, particularly with reactive thiols like furanthiols, exposure to air (oxygen) can be sufficient to induce oxidation, sometimes catalyzed by trace metals.

Mild Chemical Oxidation: Reagents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (B87167) (DMSO) are frequently used for the clean and efficient conversion of thiols to disulfides biolmolchem.com. For instance, using bromine in a basic solution provides a standard laboratory method for this conversion youtube.com.

Catalytic Oxidation: Transition metal catalysts or organocatalysts can facilitate the oxidation using a milder terminal oxidant, aligning with greener chemical principles.

The relative ease of oxidation for furanthiols is well-documented. For example, 2-methyl-3-furanthiol is known to oxidize rapidly into its disulfide, a process that can be influenced by the choice of solvent, with oxidation being faster in diethyl ether than in dichloromethane or pentane acs.org.

Interactive Table: Common Oxidants for Thiol to Disulfide Conversion

| Oxidizing Agent | Typical Conditions | Advantages |

|---|---|---|

| Oxygen (Air) | Ambient, sometimes with catalyst | Environmentally benign, inexpensive |

| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent | Clean byproduct (water), readily available |

| Iodine (I₂) | Alcoholic solvent, often with base | Fast reaction, high yields |

| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., with HI) | Readily available, effective for various substrates biolmolchem.com |

| Bromine (Br₂) | Basic aqueous solution | Classic, effective laboratory method youtube.com |

Advancements in Green Chemistry for Sustainable Synthesis of Furan Disulfides

Modern synthetic chemistry places increasing emphasis on sustainability, promoting the use of renewable resources, environmentally benign catalysts, and safer solvents. These principles are being actively applied to the synthesis of furan-based compounds.

Catalytic Strategies for Environmentally Benign Production

Green synthesis strategies target both the formation of the furan precursor and the subsequent disulfide bond formation. The production of 2,5-dimethylfuran (DMF), the parent furan ring of the target molecule, from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) is a prime example of a green catalytic process mdpi.com. This conversion is a hydrogenation/hydrogenolysis reaction that requires effective catalysts.

Various heterogeneous catalysts have been developed for this transformation, offering advantages such as easy separation and reusability.

Interactive Table: Catalytic Systems for 2,5-Dimethylfuran (DMF) Synthesis from 5-Hydroxymethylfurfural (HMF)

| Catalyst System | Hydrogen Source | Key Features |

|---|---|---|

| Ni supported on Al₂O₃-TiO₂-ZrO₂ | Formic Acid | Good synergistic effect between metal and support mdpi.com |

| Copper-Ruthenium on Carbon (Cu-Ru/C) | H₂ | Efficient for hydrogenation to DMF |

| Palladium on Carbon (Pd/C) | H₂ or Formic Acid | Widely used, effective for hydrogenolysis |

For the disulfide bond formation step, catalytic aerobic oxidation represents a green alternative to stoichiometric chemical oxidants. For example, nitroxide derivatives like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used in catalytic amounts to facilitate the oxidation of thiols to disulfides using air as the terminal oxidant. Electrocatalytic methods using modified electrodes also offer an environmentally friendly approach to this transformation odu.edu.

Utilization of Aqueous Media and Renewable Feedstocks in Synthesis

The most significant green advancement in this field is the shift from petroleum-based feedstocks to renewable biomass. The furan ring of 3,3'-Dithiobis(2,5-dimethylfuran) can be sourced directly from carbohydrates like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass.

The process typically involves:

Acid-catalyzed dehydration of C6 sugars (e.g., fructose) to produce 5-hydroxymethylfurfural (HMF).

Catalytic hydrogenation of HMF to yield 2,5-dimethylfuran (DMF) mdpi.com.

These initial steps can often be performed in aqueous media or in green solvent systems. The use of water as a solvent is highly desirable from an environmental perspective, although challenges related to product separation and catalyst stability must be addressed. The resulting DMF, derived from a renewable feedstock, can then be functionalized to produce the 2,5-dimethyl-3-furanthiol precursor, providing a sustainable route to the final disulfide product.

Systematic Exploration of Functional Group Transformations and Derivatization from 3,3'-Dithiobis(2,5-dimethylfuran)

The chemical architecture of 3,3'-Dithiobis(2,5-dimethylfuran) presents multiple avenues for functional group transformations and derivatization. The presence of two reactive centers, the disulfide bond and the furan rings, allows for a variety of chemical modifications. These transformations can be broadly categorized into reactions involving the cleavage of the disulfide bond and reactions involving the furan moieties.

Reactions Involving the Disulfide Bond

The disulfide linkage is a key functional group that can be readily transformed, providing access to a range of sulfur-containing furan derivatives. The primary transformations include reduction, oxidation, and thiol-disulfide exchange reactions.

The most common transformation of a disulfide bond is its reduction to the corresponding thiols. In the case of 3,3'-Dithiobis(2,5-dimethylfuran), this reduction yields 2,5-dimethylfuran-3-thiol (B1359916). This reaction can be accomplished using a variety of reducing agents.

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and phosphines such as triphenylphosphine (PPh₃). The general reaction is depicted below:

Figure 1: General scheme for the reduction of 3,3'-Dithiobis(2,5-dimethylfuran) to 2,5-dimethylfuran-3-thiol.

The resulting thiol, 2,5-dimethylfuran-3-thiol, is a versatile intermediate that can undergo a host of further derivatizations, such as alkylation, acylation, and oxidation.

| Reducing Agent | Reaction Conditions | Product | Typical Yield |

| Sodium borohydride (NaBH₄) | Methanol, Room Temperature | 2,5-dimethylfuran-3-thiol | High |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, 0 °C to RT | 2,5-dimethylfuran-3-thiol | High |

| Triphenylphosphine (PPh₃)/H₂O | Aqueous solvent, Room Temperature | 2,5-dimethylfuran-3-thiol | Moderate to High |

Table 1: Common reducing agents for the conversion of 3,3'-Dithiobis(2,5-dimethylfuran) to 2,5-dimethylfuran-3-thiol.

Oxidation of the disulfide bond can lead to a variety of sulfur-containing functional groups with higher oxidation states, such as thiosulfinates and sulfonic acids. The product obtained depends on the strength of the oxidizing agent and the reaction conditions.

Mild oxidation, for instance with one equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding thiosulfinate. Stronger oxidation, using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), can lead to the cleavage of the S-S bond and formation of the corresponding sulfonic acid, 2,5-dimethylfuran-3-sulfonic acid.

| Oxidizing Agent | Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 3,3'-Thiosulfinylbis(2,5-dimethylfuran) |

| Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) | 2,5-dimethylfuran-3-sulfonic acid |

Table 2: Potential oxidation products of 3,3'-Dithiobis(2,5-dimethylfuran).

The disulfide bond can participate in thiol-disulfide exchange reactions with other thiols. This equilibrium reaction can be used to generate unsymmetrical disulfides. For example, reacting 3,3'-Dithiobis(2,5-dimethylfuran) with a different thiol (R-SH) can lead to the formation of an unsymmetrical disulfide containing one 2,5-dimethylfurylthio group and the R-thio group.

Reactions Involving the Furan Rings

The furan rings in 3,3'-Dithiobis(2,5-dimethylfuran) are electron-rich and can undergo a variety of reactions typical of aromatic heterocycles, including electrophilic substitution and cycloaddition reactions.

The furan ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions (equivalent to the C2 and C5 positions in furan itself). The presence of the dithio group at the 3-position will influence the regioselectivity of these substitutions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | Nitrated derivatives of 3,3'-Dithiobis(2,5-dimethylfuran) |

| Halogenation | Br₂ or Cl₂ in a suitable solvent | Halogenated derivatives of 3,3'-Dithiobis(2,5-dimethylfuran) |

| Sulfonation | Fuming H₂SO₄ | Sulfonated derivatives of 3,3'-Dithiobis(2,5-dimethylfuran) |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Acylated derivatives of 3,3'-Dithiobis(2,5-dimethylfuran) |

Table 3: Potential electrophilic aromatic substitution reactions on the furan rings of 3,3'-Dithiobis(2,5-dimethylfuran).

The furan ring can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. Reaction with a suitable dienophile, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, could lead to the formation of bicyclic adducts. The reaction of 2,5-dimethylfuran with various dienophiles is a well-established process. mdpi.comrsc.orgnih.gov It is anticipated that the furan rings in 3,3'-Dithiobis(2,5-dimethylfuran) would exhibit similar reactivity.

Figure 2: Postulated Diels-Alder reaction of 3,3'-Dithiobis(2,5-dimethylfuran) with a generic dienophile.

The furan ring can be sensitive to oxidation. Strong oxidizing agents can lead to ring opening. For instance, oxidation of 2,5-dimethylfuran with ozone has been studied and leads to a variety of products including methyl glyoxal and acetic anhydride. rsc.org Similar oxidative cleavage could potentially occur with 3,3'-Dithiobis(2,5-dimethylfuran).

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles

Mechanistic Studies of Intramolecular and Intermolecular Reactions of 3,3'-Dithiobis(2,5-dimethylfuran)

The presence of both a disulfide bond and furan (B31954) rings allows for a diverse range of chemical transformations.

The disulfide bond is a key functional group that readily undergoes redox reactions. libretexts.orglibretexts.org The interconversion between the disulfide (oxidized state) and the corresponding thiol, 3-thio-2,5-dimethylfuran (reduced state), is a fundamental process. libretexts.orglibretexts.org

The cleavage of the disulfide bond in 3,3'-Dithiobis(2,5-dimethylfuran) can be initiated by reducing agents. This process involves the addition of two electrons and two protons to break the S-S bond, yielding two molecules of the corresponding thiol. In biological systems, this reduction can be catalyzed by enzymes like glutathione (B108866) reductase, often involving coenzymes such as NADH. libretexts.orglibretexts.org

Another significant reaction mechanism is thiol-disulfide exchange. libretexts.orglibretexts.org In this SN2-like process, a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. libretexts.orglibretexts.orgnih.gov This results in the formation of a new disulfide and a new thiolate. libretexts.orglibretexts.org The equilibrium of this reaction is influenced by the pKa values of the involved thiols, with the thiol with the lower pKa being a better leaving group. nih.gov

The reactivity of the disulfide bond is also influenced by its structure and local environment. nih.gov For instance, the conformation of the disulfide bond can significantly affect the reaction rates. nih.gov

The furan rings in 3,3'-Dithiobis(2,5-dimethylfuran) are susceptible to attack by electrophiles and radicals, a characteristic feature of furan and its derivatives. nih.govresearchgate.net The methyl groups at the 2 and 5 positions influence the reactivity of the furan ring through their electron-donating inductive effect.

Atmospheric oxidation of furan derivatives is primarily initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. copernicus.org The reaction with OH radicals typically proceeds via addition to the C2 or C5 position of the furan ring, forming a chemically activated adduct radical. nih.govresearchgate.net This adduct can then be stabilized or undergo ring-opening reactions. nih.govresearchgate.net In the case of 2,5-dimethylfuran (B142691), OH addition leads to the formation of ring-opening products like 3-hexene-2,5-dione. nih.gov

The presence of the dithio-substituent at the 3-position will influence the electronic properties of the furan ring and thus its reactivity towards electrophilic attack and oxidation.

Advanced Kinetic and Mechanistic Analyses of Atmospheric Oxidation of Furan Disulfides

The atmospheric fate of furan compounds is of interest due to their emission from sources such as biomass burning. copernicus.orgrsc.org

The proposed mechanism involves the initial addition of ozone to the double bonds of the furan ring, leading to the formation of a primary ozonide which then decomposes to form a Criegee intermediate and a carbonyl compound. rsc.org For 2,5-dimethylfuran, this pathway leads to the formation of various products, including methylglyoxal, glyoxal, and formaldehyde. rsc.org The reaction also produces OH radicals with a yield of 25 ± 10%. rsc.org It is expected that the ozonolysis of 3,3'-Dithiobis(2,5-dimethylfuran) would proceed through a similar mechanism, though the disulfide linkage may influence the reaction pathways and product distribution.

Table 1: Products from the Ozonolysis of 2,5-Dimethylfuran

| Product | Molar Yield (%) |

|---|---|

| Methylglyoxal | Sensitive to peroxy radical levels |

| Glyoxal | Sensitive to peroxy radical levels |

| Formaldehyde | Sensitive to peroxy radical levels |

| Ketene | - |

| Methyl hydroperoxide | - |

| Acetic anhydride (B1165640) | - |

| Acetic acid | - |

Data sourced from Illmann et al. (2021). rsc.org

The dominant radical-initiated reaction for furans in the atmosphere is the reaction with the hydroxyl (OH) radical. nih.govresearchgate.net The reaction of OH with furan and methyl-substituted furans begins with the addition of the OH radical to the furan ring, primarily at the C2 and C5 positions. nih.govresearchgate.net This addition forms a chemically activated radical adduct. nih.govresearchgate.net

This adduct can then undergo several reaction pathways:

Stabilization: The adduct can be stabilized by collision with other molecules. nih.govresearchgate.net

Ring-Opening: The adduct can isomerize, leading to the cleavage of the C-O bond in the ring and the formation of unsaturated 1,4-dicarbonyl compounds. nih.govresearchgate.netnih.gov For 2,5-dimethylfuran, the reaction with OH radicals in the presence of NO yields 3-hexene-2,5-dione with a molar yield of 27%. nih.gov

Ring-Retaining Reactions: The stabilized adduct can react with O₂ to form ring-retaining products such as hydroxy-furanones. nih.govresearchgate.net

The rate constants for the reaction of OH radicals with various furans have been experimentally determined. While a specific rate constant for 3,3'-Dithiobis(2,5-dimethylfuran) is not available, the values for related compounds provide an indication of its atmospheric lifetime.

Table 2: Molar Formation Yields of Unsaturated 1,4-Dicarbonyls from OH Radical-Initiated Reactions of Furans

| Furan Compound | Unsaturated 1,4-Dicarbonyl Product | Molar Formation Yield (%) |

|---|---|---|

| Furan | HC(O)CH=CHCHO | 75 ± 5 |

| 2-Methylfuran | CH₃C(O)CH=CHCHO | 31 ± 5 |

| 3-Methylfuran | HC(O)C(CH₃)=CHCHO | 38 ± 2 |

| 2,3-Dimethylfuran | CH₃C(O)C(CH₃)=CHCHO | 8 ± 2 |

| 2,5-Dimethylfuran | 3-Hexene-2,5-dione | 27 |

Data sourced from Aschmann et al. (2011). nih.gov

Investigation of Thermal and Photochemical Transformation Mechanisms of 3,3'-Dithiobis(2,5-dimethylfuran)

Detailed experimental studies specifically investigating the thermal and photochemical transformation mechanisms of 3,3'-Dithiobis(2,5-dimethylfuran) are not extensively covered in the currently available scientific literature. General principles suggest that thermal stress could lead to the homolytic cleavage of the disulfide bond to form thiyl radicals. Photochemical excitation of the furan rings could initiate various reactions, including cyclization or rearrangement, similar to other photochromic furan derivatives. researchgate.net However, without specific experimental data, the precise pathways and products of these transformations remain speculative.

Advanced Spectroscopic and Crystallographic Characterization of 3,3 Dithiobis 2,5 Dimethylfuran

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determinationbeilstein-journals.orgscilit.com

Crystallization Strategies for 3,3'-Dithiobis(2,5-dimethylfuran)

The primary challenge in SXRD is obtaining a high-quality single crystal suitable for diffraction. Given that 3,3'-Dithiobis(2,5-dimethylfuran) is described as an amber liquid at room temperature with a boiling point between 110-111 °C at 1.00 mm Hg, crystallization would require careful selection of conditions. nih.gov General strategies applicable to such an organic molecule include:

Slow Evaporation: This common technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so. For a relatively nonpolar molecule like this, solvents such as hexane (B92381), ethanol, or mixtures with more polar solvents like ethyl acetate (B1210297) could be explored.

Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and layering a "poor" solvent (an anti-solvent in which the compound is insoluble) on top. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization at the interface.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, and if the cooling rate is controlled, single crystals may form.

The success of these methods is often empirical, requiring screening of various solvents, concentrations, and temperatures.

Analysis of Crystal Packing and Intermolecular Interactionsresearchgate.net

Should a single crystal be obtained, its analysis would reveal not only the structure of an individual molecule but also how multiple molecules arrange themselves within the crystal lattice. This "crystal packing" is governed by non-covalent intermolecular interactions. For 3,3'-Dithiobis(2,5-dimethylfuran), which lacks strong hydrogen bond donors, the packing would likely be dominated by: nih.gov

Van der Waals Forces: These are the primary attractive forces between the molecules.

C-H···π Interactions: Hydrogen atoms from the methyl groups could potentially interact with the electron clouds of the furan (B31954) rings of neighboring molecules.

Sulfur-Sulfur Interactions: The disulfide bridge itself can participate in intermolecular contacts that influence the packing arrangement.

Analysis of these interactions provides insight into the solid-state stability and physical properties of the compound. A Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationdu.edu

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), and their connectivity. While specific experimental NMR data for 3,3'-Dithiobis(2,5-dimethylfuran) is not available in the reviewed literature, the expected spectral features can be predicted based on its molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The structure of 3,3'-Dithiobis(2,5-dimethylfuran) possesses a C₂ axis of symmetry, which simplifies its expected NMR spectra by making the two (2,5-dimethylfuran-3-yl) units chemically equivalent.

¹H NMR: Based on the structure, one would anticipate three distinct signals:

A singlet for the protons of the two methyl groups at the C2 position.

A singlet for the protons of the two methyl groups at the C5 position.

A singlet for the two protons on the furan rings at the C4 position.

The integration of these signals would be in a 3:3:1 ratio, respectively. The chemical shifts would be characteristic of protons on a substituted furan ring. For comparison, the parent 2,5-dimethylfuran (B142691) shows singlets at approximately δ 2.2 (methyl) and δ 5.8 (furan ring) ppm. wikipedia.org

¹³C NMR: Due to the molecular symmetry, six distinct signals would be expected in the ¹³C NMR spectrum:

One signal for the C2 carbons.

One signal for the C3 carbons (attached to sulfur).

One signal for the C4 carbons.

One signal for the C5 carbons.

One signal for the methyl carbons at the C2 position.

One signal for the methyl carbons at the C5 position.

The chemical shifts would provide confirmation of the carbon backbone. For instance, the C3 carbon, being attached to the electronegative sulfur atom, would be expected to have a distinct chemical shift compared to the other ring carbons.

| Technique | Predicted Signal | Assignment | Expected Multiplicity | Experimental Data |

|---|---|---|---|---|

| ¹H NMR | Signal 1 | C2-CH₃ | Singlet | Data not available in the literature |

| Signal 2 | C5-CH₃ | Singlet | ||

| Signal 3 | C4-H | Singlet | ||

| ¹³C NMR | Signals 1-4 | C2, C3, C4, C5 | Singlet | |

| Signal 5 | C2-CH₃ | Singlet | ||

| Signal 6 | C5-CH₃ | Singlet |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidationresearchgate.netsdsu.edu

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this molecule, no cross-peaks would be expected in a COSY spectrum, as all proton environments are predicted to be singlets without neighboring protons to couple with, thus confirming their isolation from each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the C4 proton signal to the C4 carbon signal and the methyl proton signals to their respective methyl carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insightsresearchgate.netudayton.edu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are excellent for identifying functional groups and gaining insights into molecular structure and conformation. While specific, fully assigned spectra for 3,3'-Dithiobis(2,5-dimethylfuran) are not present in the surveyed literature, the key vibrational bands can be predicted.

The molecule's structure suggests several characteristic vibrational modes that would be observable:

C-H Vibrations: Stretching and bending modes from the methyl groups and the furan ring C-H bond would be expected. Aromatic/heterocyclic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Furan Ring Vibrations: C=C stretching and ring breathing modes characteristic of the furan moiety would be present in the 1400-1600 cm⁻¹ region. C-O-C stretching vibrations of the ether linkage in the furan ring would also be a key feature, typically appearing in the 1000-1250 cm⁻¹ range. udayton.edu

Disulfide Bond Vibrations: The S-S stretch is a key functional group vibration for this molecule. Disulfide bonds typically give rise to a weak absorption in the IR spectrum but a stronger signal in the Raman spectrum, usually in the 400-540 cm⁻¹ region. The C-S stretching vibration would be expected in the 600-800 cm⁻¹ range.

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that are symmetric and result in a change in polarizability are often strong in Raman spectra (like the S-S stretch), while vibrations that cause a change in the dipole moment are strong in IR spectra. researchgate.net Analysis of these spectra would provide direct confirmation of the key functional groups within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method | Experimental Data |

|---|---|---|---|

| C-H Stretch (Aromatic) | >3000 | IR, Raman | Data not available in the literature |

| C-H Stretch (Aliphatic) | <3000 | IR, Raman | |

| C=C Stretch (Furan Ring) | 1400-1600 | IR, Raman | |

| C-O-C Stretch (Furan Ring) | 1000-1250 | IR | |

| S-S Stretch (Disulfide) | 400-540 | Raman |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For 3,3'-Dithiobis(2,5-dimethylfuran), HRMS provides a precise measurement of its molecular weight and offers insights into its structural features through the analysis of its fragmentation patterns under ionization.

Molecular Weight Determination

The molecular formula for 3,3'-Dithiobis(2,5-dimethylfuran) is C₁₂H₁₄O₂S₂. nih.gov The theoretical monoisotopic mass of this compound is calculated to be 254.0435 Da. nih.gov High-resolution mass spectrometers can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), which helps to confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis

While a detailed high-resolution mass spectrum for 3,3'-Dithiobis(2,5-dimethylfuran) is not widely published, analysis of its structure and mass spectrometry data of analogous compounds, such as other bis(furyl) disulfides, allows for the prediction of its principal fragmentation pathways. The disulfide bond (S-S) is typically the weakest bond in the molecule and is expected to be the primary site of cleavage upon ionization in the mass spectrometer.

Key fragmentation pathways would likely involve:

Homolytic cleavage of the S-S bond: This would result in the formation of two 2,5-dimethylfuran-3-ylthio radicals, which would be detected as a radical cation with a mass-to-charge ratio (m/z) corresponding to half of the parent molecule.

Heterolytic cleavage of the S-S bond: This would lead to the formation of a sulfenium cation and a thiolate anion.

Cleavage of the C-S bond: Fragmentation of the bond between the furan ring and the sulfur atom would also be a probable event.

Ring fragmentation: The furan rings themselves can undergo fragmentation, leading to the loss of small neutral molecules like CO, CHO, and methyl groups.

Based on the analysis of related compounds like Bis(2-methyl-3-furyl)disulfide, a significant peak at m/z 113 has been observed, which corresponds to the 2-methyl-3-furylthio cation. nih.gov For 3,3'-Dithiobis(2,5-dimethylfuran), a similar primary fragment ion, the 2,5-dimethylfuran-3-ylthio cation, would be expected.

The following table outlines the expected major fragments of 3,3'-Dithiobis(2,5-dimethylfuran) and their theoretical m/z values.

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [C₁₂H₁₄O₂S₂]⁺ | Molecular Ion | 254.0435 |

| [C₆H₇OS]⁺ | 2,5-dimethylfuran-3-ylthio cation | 127.0217 |

| [C₅H₄O]⁺ | Furan ring fragment after loss of methyl and sulfur | 80.0262 |

| [C₄H₅]⁺ | Butadienyl cation from ring fragmentation | 53.0391 |

| [CH₃]⁺ | Methyl cation | 15.0235 |

This table is generated based on theoretical fragmentation patterns and data from analogous compounds. Actual experimental data may show variations.

The presence of these characteristic fragments in a high-resolution mass spectrum would provide strong evidence for the structure of 3,3'-Dithiobis(2,5-dimethylfuran).

Computational Chemistry and Theoretical Investigations of 3,3 Dithiobis 2,5 Dimethylfuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 3,3'-Dithiobis(2,5-dimethylfuran). These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a detailed picture of the molecule's electronic landscape.

DFT studies also illuminate the reactivity of 3,3'-Dithiobis(2,5-dimethylfuran). The furan (B31954) rings are known to be susceptible to electrophilic attack, and DFT can model the reaction pathways for such transformations. rsc.orgresearchgate.netpku.edu.cn Furthermore, the disulfide bond is a reactive site, and its cleavage is a critical reaction pathway that can be investigated using DFT to determine the bond dissociation energy (BDE). mdpi.com The calculated BDE for the S-S bond in similar organic disulfides provides insight into the stability of this linkage. mdpi.com Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 3,3'-Dithiobis(2,5-dimethylfuran) at the B3LYP/6-31G(d) Level of Theory

| Parameter | Value |

| C-S Bond Length | 1.78 Å |

| S-S Bond Length | 2.05 Å |

| C-O Bond Length (furan) | 1.36 Å |

| C=C Bond Length (furan) | 1.35 Å |

| C-S-S Bond Angle | 104° |

| C-S-S-C Dihedral Angle | ±90° |

Note: This table is illustrative and contains hypothetical data based on typical values for organic disulfides and furan derivatives, as specific published data for 3,3'-Dithiobis(2,5-dimethylfuran) is not available.

For more precise energetic and spectroscopic predictions, high-level ab initio methods are employed. globalresearchonline.netacs.orgnih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation than standard DFT functionals, albeit at a higher computational cost. mdpi.com Composite methods like the Gaussian-n (Gn) theories (e.g., G3 theory) are particularly valuable for obtaining accurate thermochemical data, such as enthalpies of formation. researchgate.netnih.gov

A study on the thermochemical properties of related sulfur-containing furan derivatives, including methyl 2-methyl-3-furyl disulfide, utilized G3 theory to complement experimental data, demonstrating the reliability of this approach for such molecular systems. researchgate.net These high-accuracy calculations are crucial for establishing a reliable theoretical benchmark for the energetic properties of 3,3'-Dithiobis(2,5-dimethylfuran).

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of 3,3'-Dithiobis(2,5-dimethylfuran) over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the molecule's movements and changes in shape at an atomistic level. mdpi.com

A key aspect of the conformational analysis of this molecule is the rotation around the disulfide bond, which is known to have a characteristic dihedral angle. MD simulations can reveal the preferred conformations and the energy barriers between them. mdpi.comnih.gov Additionally, the flexibility of the two 2,5-dimethylfuran (B142691) rings and their orientation relative to the disulfide bridge can be studied. researchgate.net Understanding the conformational dynamics is important as it can influence the molecule's reactivity and its interactions with other molecules.

In Silico Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic signatures, which can then be correlated with experimental data to confirm the molecular structure. chemaxon.com DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govcomporgchem.comudayton.edu

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign the observed peaks to specific molecular vibrations. globalresearchonline.netyoutube.com For furan and its derivatives, characteristic ring stretching and C-H vibrations have been successfully assigned using DFT. globalresearchonline.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy, aiding in the interpretation of experimental NMR data. nih.govnih.govnist.gov The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors. globalresearchonline.netnih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 3,3'-Dithiobis(2,5-dimethylfuran) Based on DFT Calculations

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (furan) | 150-155 |

| C3 (furan) | 115-120 |

| C4 (furan) | 110-115 |

| C5 (furan) | 145-150 |

| Methyl (on C2) | 13-16 |

| Methyl (on C5) | 13-16 |

Note: This table is illustrative and contains hypothetical data based on typical values for substituted furans and organosulfur compounds, as specific published data for 3,3'-Dithiobis(2,5-dimethylfuran) is not available.

Theoretical Evaluation of Thermochemical Properties and Stability of Furan Disulfides

The theoretical evaluation of thermochemical properties provides crucial information about the stability and energy content of 3,3'-Dithiobis(2,5-dimethylfuran). High-level quantum chemical methods, such as G3 theory, can be used to calculate standard molar enthalpies of formation in the gas phase with high accuracy. researchgate.netnih.gov

A study on related sulfur-containing furan derivatives demonstrated excellent agreement between G3-calculated and experimentally determined enthalpies of formation. researchgate.net This validates the use of such computational approaches for predicting the thermochemical properties of other furan disulfides. These theoretical values contribute to a deeper understanding of the energetic landscape of these compounds and are essential for developing predictive models for related molecular systems. researchgate.netrsc.orgrsc.org The stability of the furan ring itself has also been the subject of computational studies, which have shown it to be a highly stable aromatic system. nih.gov

Table 3: Hypothetical Thermochemical Data for 3,3'-Dithiobis(2,5-dimethylfuran) from Theoretical Calculations

| Property | Hypothetical Value |

| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | +50 to +100 kJ/mol |

| S-S Bond Dissociation Enthalpy | 200-250 kJ/mol |

Note: This table is illustrative and contains hypothetical data based on general values for organic disulfides and furan derivatives, as specific published data for 3,3'-Dithiobis(2,5-dimethylfuran) is not available.

Research Applications and Functional Exploitation of 3,3 Dithiobis 2,5 Dimethylfuran

Applications in Advanced Materials Science and Polymer Chemistry

The unique structural characteristics of furan (B31954) derivatives, such as 3,3'-dithiobis(2,5-dimethylfuran), have garnered significant interest in the field of advanced materials science and polymer chemistry. The presence of the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts distinctive properties to polymers, including high rigidity and expanded π-conjugation. researchgate.net These attributes, combined with the potential for reversible covalent bonding through reactions like the Diels-Alder reaction, make furan-containing monomers valuable building blocks for creating innovative materials with tunable properties. researchgate.netresearchgate.net

Design and Synthesis of Disulfide Cross-linked Network Materials

Disulfide bonds are dynamic covalent bonds that can undergo reversible exchange reactions under specific stimuli, such as changes in temperature or the presence of a catalyst. This dynamic nature is highly advantageous in the design of advanced polymer networks. Incorporating disulfide moieties, like the one present in 3,3'-dithiobis(2,5-dimethylfuran), into polymer structures allows for the creation of materials with unique functionalities, including recyclability, self-healing capabilities, and shape-shifting properties. nii.ac.jp

The synthesis of disulfide cross-linked network materials often involves the reaction of dithiol compounds with other monomers. For instance, polymer networks have been successfully synthesized through the catalyst-free thiol-yne reaction of multi-functional aromatic ethynyl (B1212043) and thiol compounds. researchgate.net This approach allows for the formation of robust networks with tailored thermal and mechanical properties. The integration of disulfide bonds provides a mechanism for network rearrangement and even depolymerization through thiol-disulfide exchange reactions, enabling the reprocessing and recycling of these materials. researchgate.netresearchgate.net

The versatility of disulfide chemistry allows for the design of functional network polymers with programmable topologies. By controlling the reaction conditions, it is possible to create materials with gradients in cross-linking density and stiffness, which can help to mitigate interface failure in composite materials. nii.ac.jp This level of control over the material's architecture at the molecular level opens up possibilities for designing advanced materials for a wide range of applications, from robotics to biomedical devices. nii.ac.jp

Integration of Furan Derivatives into Bio-Based and Sustainable Materials

There is a growing global emphasis on developing sustainable materials from renewable resources to reduce our reliance on fossil fuels and mitigate environmental concerns. biofuranchem.comacs.org Furan derivatives, which can be derived from the dehydration of carbohydrates found in lignocellulosic biomass, are at the forefront of this movement. researchgate.netbiofuranchem.com Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered key platform chemicals for the production of a wide array of bio-based monomers and polymers. researchgate.netresearchgate.net

The integration of furan derivatives into polymers offers a pathway to more sustainable plastics. For example, 2,5-furandicarboxylic acid (FDCA), a derivative of HMF, is a promising bio-based substitute for petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.netmdpi.com The resulting furan-based polyesters, such as polyethylene 2,5-furandicarboxylate (PEF), exhibit comparable or even superior properties to their fossil-based counterparts, including better gas barrier properties. researchgate.net

Furthermore, furan-based monomers are being explored for the synthesis of a variety of other polymers, including polyamides, polyurethanes, and epoxy resins. acs.orgresearchgate.netmdpi.com These bio-based polymers not only offer a reduced environmental footprint but also possess unique properties conferred by the furan ring, making them suitable for a diverse range of applications, from food packaging to engineering materials. biofuranchem.comrsc.org The development of efficient catalytic pathways for the conversion of biomass into furanic compounds is a critical area of research that will further enable the widespread adoption of these sustainable materials. mdpi.comfrontiersin.orgmdpi.com

Investigation of Biological Interactions and Bio-Inspired Activity Mechanisms

The furan nucleus is a structural motif found in numerous biologically active compounds, and its derivatives have been the subject of extensive research to understand their interactions with biological systems. nih.govugent.be The unique electronic properties of the furan ring contribute to its diverse biological activities.

Mechanistic Research into Potential Antioxidant and Antimicrobial Properties

Furan derivatives have demonstrated notable antioxidant and antimicrobial activities in various studies. The antioxidant capacity of some furan compounds is attributed to the ability of the furan ring to donate an electron to or form an adduct with peroxyl radicals. nih.gov Research on novel furan/benzofuran C-2 coupled quinoline (B57606) hybrids has revealed that certain compounds exhibit significant scavenging activity against DPPH and hydrogen peroxide radicals. researchgate.net

In terms of antimicrobial effects, furan derivatives have shown efficacy against a range of microorganisms. Studies have indicated that these compounds can selectively inhibit microbial growth and interfere with essential enzymes. nih.gov For instance, certain furan-containing hybrids have displayed good activity against bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as fungi like Aspergillus flavus and Candida albicans. researchgate.netresearchgate.net The antimicrobial mechanisms of these compounds are an active area of investigation, with some research suggesting that they can disrupt cellular processes and integrity. nih.govnih.gov

Exploration of Enzyme-Mediated Transformations and Biochemical Pathways

The metabolism of furan-containing compounds in biological systems is a complex process often involving enzyme-mediated transformations. A primary pathway for the metabolic activation of furan is its oxidation by cytochrome P450 enzymes, particularly CYP2E1. nih.govoup.com This process generates a reactive intermediate, cis-2-butene-1,4-dial, which can covalently bind to cellular nucleophiles like proteins and DNA. nih.govoup.com

The interaction of these reactive metabolites with cellular components is believed to be a key factor in the biological effects of furan. Research has focused on identifying the protein targets of furan metabolites to understand the downstream biochemical pathways that are affected. oup.com These studies have revealed that furan can impact critical cellular processes such as mitochondrial energy production and redox regulation. oup.com

Furthermore, the disulfide bond present in compounds like 3,3'-dithiobis(2,5-dimethylfuran) introduces another layer of potential biological interaction. Thiol-disulfide exchange is a fundamental reaction in biochemistry, playing a crucial role in the oxidative folding of proteins and the function of many enzymes. researchgate.net The disulfide linkage can interact with biological thiols, such as glutathione (B108866), potentially altering cellular redox balance and participating in various signaling pathways. nih.govscienceopen.com The enzymatic pathways that might specifically metabolize furan disulfides are an area ripe for further exploration.

Development of Catalytic Systems Employing Furan Disulfide Moieties

The development of novel catalytic systems is a cornerstone of modern chemistry, and the unique properties of furan and disulfide moieties offer intriguing possibilities for catalyst design. While specific research on catalytic systems employing 3,3'-dithiobis(2,5-dimethylfuran) is not extensively documented, the broader fields of furan chemistry and disulfide catalysis provide a strong foundation for potential applications.

Furan derivatives are versatile building blocks in catalysis. They can be used as starting materials for the synthesis of more complex molecules and can be incorporated into larger ring systems through reactions like the Diels-Alder cycloaddition. numberanalytics.com The furan ring's electronic properties can be tuned to influence the activity and selectivity of a catalyst. For instance, furan-containing ligands have been used in the development of fast-initiating Hoveyda-Grubbs type catalysts for olefin metathesis reactions. semanticscholar.org

Disulfide bonds can also play a direct role in catalysis. The reversible nature of the disulfide bond can be exploited in dynamic catalytic systems. Furthermore, the synthesis of thiophene (B33073) from furan and hydrogen sulfide (B99878) over acid catalysts highlights the potential for furan derivatives to be transformed into other valuable sulfur-containing heterocycles that can serve as ligands or catalysts themselves. researchgate.net The development of efficient catalysts for such transformations is an active area of research. researchgate.net

The combination of a furan ring and a disulfide linkage in a single molecule like 3,3'-dithiobis(2,5-dimethylfuran) could lead to bifunctional catalysts with unique reactivity. The furan moiety could act as a coordinating group for a metal center, while the disulfide could participate in redox processes or act as a dynamic covalent linker. Further research is needed to explore the potential of furan disulfide moieties in the design of novel and efficient catalytic systems for a variety of chemical transformations.

Environmental Fate and Mechanistic Toxicological Research of 3,3 Dithiobis 2,5 Dimethylfuran

Advanced Studies on Environmental Degradation Pathways and Byproducts

The environmental fate of 3,3'-Dithiobis(2,5-dimethylfuran) is determined by its susceptibility to various degradation processes, including atmospheric oxidation, hydrolysis, and biodegradation. These pathways transform the parent compound into a range of byproducts, influencing its persistence and impact on different environmental compartments.

Detailed Analysis of Atmospheric Oxidation Products and Their Formation Mechanisms

While specific studies on the atmospheric oxidation of 3,3'-Dithiobis(2,5-dimethylfuran) are not extensively documented, the reactivity of its core structure, 2,5-dimethylfuran (B142691) (25DMF), provides significant insights. Furans are known to be emitted from processes such as biomass burning and contribute to the chemical reactivity of atmospheric plumes. rsc.org

Nighttime atmospheric oxidation is often dominated by reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃). rsc.org For 2,5-dimethylfuran, a key structural unit of the target molecule, the reaction with ozone has been studied in detail. Experiments in atmospheric simulation chambers determined a reaction rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ for the ozonolysis of 25DMF. rsc.org

The proposed mechanism for the ozone-initiated oxidation of 25DMF involves the formation of a primary ozonide, which then decomposes to yield a variety of products. This process has been shown to produce a significant hydroxyl (OH) radical yield of 25 ± 10%. rsc.org The major identified oxidation products include:

Formaldehyde

Methylglyoxal

Ketene

Glyoxal

Acetic anhydride (B1165640)

Acetic acid rsc.org

The formation of these products suggests that the atmospheric oxidation of furan-containing compounds can contribute to the formation of secondary organic aerosols and influence regional air quality, potentially increasing acidity in nighttime biomass burning plumes. rsc.org Furthermore, 2,5-dimethylfuran is known to act as an effective scavenger for singlet oxygen, undergoing a Diels-Alder-type reaction followed by hydrolysis to form diacetylethylene and hydrogen peroxide. wikipedia.org The disulfide bridge in 3,3'-Dithiobis(2,5-dimethylfuran) would also be susceptible to oxidation, potentially leading to the formation of thiosulfinates and sulfonic acids, similar to the atmospheric oxidation pathways of other organosulfur compounds like dimethyl sulfide (B99878) (DMS). copernicus.orgnoaa.govnsf.gov

Table 1: Products from the Ozone-Initiated Oxidation of 2,5-Dimethylfuran

| Product | Chemical Formula | Role/Significance | Reference |

| Formaldehyde | CH₂O | Common atmospheric pollutant | rsc.org |

| Methylglyoxal | C₃H₄O₂ | Contributes to secondary organic aerosol formation | rsc.org |

| Glyoxal | C₂H₂O₂ | Important precursor for secondary organic aerosols | rsc.org |

| Acetic Acid | C₂H₄O₂ | Contributes to atmospheric acidity | rsc.org |

| Acetic Anhydride | C₄H₆O₃ | Reactive atmospheric species | rsc.org |

| Ketene | C₂H₂O | Highly reactive intermediate | rsc.org |

Hydrolysis and Biodegradation Kinetics in Environmental Compartments

The stability of 3,3'-Dithiobis(2,5-dimethylfuran) in aqueous environments is influenced by hydrolysis and biodegradation.

Hydrolysis: The furan (B31954) ring itself is structurally similar to a dual enol ether and can undergo hydrolysis under acidic conditions to yield a 1,4-dicarbonyl compound. chemtube3d.com This reaction involves the protonation of the furan ring, followed by the addition of water and ring-opening. However, furan compounds are generally stable to hydrolysis under neutral pH conditions. The disulfide bond (-S-S-) is also relatively stable to hydrolysis but can be cleaved under specific reducing or oxidizing conditions present in the environment.

Biodegradation: Furan derivatives are known to be biodegradable, although they can act as inhibitors to microbial activity at high concentrations. nih.govmdpi.com Various microorganisms have demonstrated the ability to degrade furan compounds, often by first converting them into less toxic derivatives. For instance, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be biologically converted to their corresponding alcohols or acids, which can then enter central metabolic pathways. nih.govmdpi.com Studies have shown that some bacteria can completely degrade furfural and HMF at concentrations up to 1 g/L. nih.gov The biodegradation of organosulfur compounds is also a well-established process, with many bacterial strains capable of cleaving carbon-sulfur bonds. wur.nlmdpi.com It is therefore expected that 3,3'-Dithiobis(2,5-dimethylfuran) would be susceptible to microbial degradation, likely involving initial reductive cleavage of the disulfide bond to form 2,5-dimethylfuran-3-thiol (B1359916), followed by the degradation of the resulting furan-thiol derivative.

Molecular and Cellular Mechanistic Toxicological Assessments

The toxicological properties of 3,3'-Dithiobis(2,5-dimethylfuran) are closely linked to its metabolism and the reactivity of its metabolites. Research on structurally similar furan compounds provides a basis for understanding its potential molecular and cellular effects.

Investigation of Genotoxicity and Chromosomal Damage Mechanisms

While 3,3'-Dithiobis(2,5-dimethylfuran) has not been specifically tested for genotoxicity, studies on its structural analog, 2,5-dimethylfuran (DMF), raise concerns. Although DMF was found to be non-mutagenic in the standard Ames test, it has been shown to induce chromosomal damage in cultured murine cells, suggesting a potential for genotoxicity. nih.govresearchgate.net

The parent compound, furan, is known to be cytotoxic and carcinogenic in rodents, with its toxicity mediated by metabolic activation. nih.govnih.gov This suggests that the potential genotoxicity of furan derivatives like 3,3'-Dithiobis(2,5-dimethylfuran) is dependent on their metabolic conversion to reactive intermediates.

Table 2: Genotoxicity Findings for Furan and its Derivatives

| Compound | Test System | Finding | Implication | Reference |

| 2,5-Dimethylfuran (DMF) | Cultured Murine Cells | Induced chromosomal damage | Suggests potential genotoxicity | nih.gov, researchgate.net |

| Furan | Mammalian Cells | Not directly genotoxic in vitro | Requires metabolic activation to exert toxic effects | nih.gov |

| cis-2-butene-1,4-dial (BDA) | L5178Y Mouse Lymphoma Cells | Increased comet-tail length and mutant frequency | Potent genotoxic metabolite of furan | nih.gov |

Elucidation of Metabolic Pathways and Reactive Metabolite Formation of Furan Disulfides

The metabolism of furan is a critical factor in its toxicity. In vivo, furan is metabolized by cytochrome P450 enzymes (specifically CYP2E1) to a highly reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial (BDA). nih.gov

This metabolic activation pathway is central to furan's toxic mechanism:

Oxidation: The furan ring is oxidized by cytochrome P450 monooxygenases.

Rearrangement: The resulting epoxide or other reactive intermediate rearranges to form the open-ring structure of BDA.

BDA is a bifunctional electrophile, meaning it has two reactive sites that can readily react with nucleophilic groups in cellular macromolecules. nih.gov This high reactivity is responsible for the cytotoxic and genotoxic effects observed.

For 3,3'-Dithiobis(2,5-dimethylfuran), the metabolic process would likely involve two key transformations:

Furan Ring Oxidation: Similar to furan and 2,5-dimethylfuran, the furan rings are susceptible to oxidation by P450 enzymes, leading to the formation of a BDA-like dialdehyde structure.

Disulfide Bond Reduction: The disulfide bridge is expected to undergo enzymatic reduction, likely mediated by glutathione (B108866) reductase or thioredoxin reductase systems, to yield two molecules of the corresponding thiol, 2,5-dimethylfuran-3-thiol.

The interplay between these pathways would determine the nature and concentration of reactive metabolites formed.

Understanding Interactions with Biological Macromolecules

The toxicity of furan compounds is largely attributed to the interaction of the reactive metabolite, BDA, with biological macromolecules such as proteins and DNA. nih.gov Due to its electrophilic nature, BDA can form covalent adducts and cross-links.

Interaction with DNA: The reaction of BDA with DNA is considered a primary mechanism of its genotoxicity. It can form various DNA adducts, leading to mutations, DNA strand breaks, and chromosomal damage, as observed in the comet assay with mouse lymphoma cells. nih.gov

Interaction with Proteins: BDA can also react with nucleophilic amino acid residues in proteins (e.g., cysteine, lysine, histidine). This can lead to enzyme inhibition, disruption of cellular signaling pathways, and depletion of cellular antioxidants like glutathione, inducing oxidative stress and contributing to cytotoxicity.

Therefore, the toxicological profile of 3,3'-Dithiobis(2,5-dimethylfuran) is likely defined by the metabolic generation of a BDA-like metabolite from its furan rings, which can then covalently modify critical cellular components, leading to genotoxicity and cytotoxicity.

Future Research Directions and Concluding Perspectives

Innovations in Green Synthetic Strategies for 3,3'-Dithiobis(2,5-dimethylfuran) and Related Furan (B31954) Disulfides

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to 3,3'-Dithiobis(2,5-dimethylfuran) and its analogs. Traditional methods for disulfide synthesis often involve harsh oxidants or catalysts that generate significant waste. researchgate.net Innovations in this area could include:

Catalytic Aerobic Oxidation: Utilizing metal-free organocatalysts, such as those derived from riboflavin, to promote the aerobic oxidation of the corresponding 2,5-dimethylfuran-3-thiol (B1359916). researchgate.net This approach uses molecular oxygen as the ultimate oxidant, with water as the only byproduct, aligning with the principles of green chemistry.

Enzyme-Catalyzed Synthesis: Employing enzymes like laccases in a mediator system for the oxidative coupling of heterocyclic thiols. researchgate.net This biocatalytic approach offers high selectivity and operates under mild reaction conditions.

Solvent-Free or Aqueous Synthesis: Exploring reaction conditions that minimize or eliminate the use of volatile organic solvents. The use of water or solvent-free microwave-assisted synthesis could offer significant environmental benefits.

These green approaches would not only make the synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) more sustainable but could also lead to higher yields and purity. researchgate.netresearchgate.net

Deeper Mechanistic Insights into Complex Reaction Pathways and Catalytic Cycles

A thorough understanding of the reaction mechanisms governing the formation and cleavage of the disulfide bond in 3,3'-Dithiobis(2,5-dimethylfuran) is crucial for controlling its synthesis and predicting its reactivity. Future research should focus on: